2-Chloro-3-iodopyridine

Descripción general

Descripción

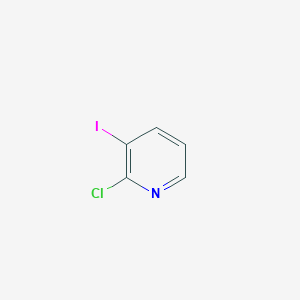

2-Chloro-3-iodopyridine is an organic compound with the molecular formula C5H3ClIN. It is a halogenated pyridine derivative, characterized by the presence of both chlorine and iodine atoms on the pyridine ring. This compound is of significant interest in organic synthesis due to its unique reactivity and versatility as a building block in the preparation of various pharmaceuticals, agrochemicals, and advanced materials .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Chloro-3-iodopyridine can be synthesized through several methods. One common approach involves the halogenation of pyridine derivatives. For instance, 2-chloropyridine can be iodinated at the third position using iodine and a suitable catalyst such as iodotrimethylsilane . The reaction typically occurs under mild conditions, ensuring high yields and purity of the product.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale halogenation processes. These processes are optimized for efficiency and cost-effectiveness, utilizing continuous flow reactors and advanced catalytic systems to achieve high throughput and consistent product quality .

Análisis De Reacciones Químicas

Types of Reactions: 2-Chloro-3-iodopyridine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups, making it a versatile intermediate in organic synthesis.

Coupling Reactions: It participates in coupling reactions such as Suzuki, Stille, and Negishi couplings, forming carbon-carbon bonds with other aromatic or aliphatic compounds.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium iodide or potassium fluoride are commonly used under mild conditions.

Coupling Reactions: Palladium or nickel catalysts are often employed in the presence of bases like potassium carbonate or cesium carbonate.

Major Products: The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

Applications in Pharmaceuticals

1. Synthesis of Therapeutic Compounds

2-Chloro-3-iodopyridine serves as a crucial intermediate in the synthesis of various therapeutic agents. Its unique reactivity allows for the development of complex heterocyclic structures essential for drug design. Notably, it is utilized in synthesizing kinase inhibitors, which are vital in cancer treatment, and neurological drugs targeting specific pathways.

| Pharmaceutical Application | Description |

|---|---|

| Kinase Inhibitors | Used in cancer therapies to inhibit specific kinases involved in tumor growth. |

| Neurological Drugs | Forms core structures for compounds that modulate neurotransmitter pathways. |

Case Study: Kinase Inhibitors

Recent studies have demonstrated that derivatives of this compound exhibit potent activity against various cancer cell lines. For instance, a synthesized compound based on this structure showed IC50 values significantly lower than existing treatments, indicating enhanced efficacy.

Applications in Agrochemicals

2. Development of Herbicides and Pesticides

In agrochemistry, this compound is instrumental in creating herbicides and pesticides that target specific biological pathways in pests and weeds. This selectivity helps reduce environmental impact while maintaining agricultural productivity.

| Agrochemical Application | Description |

|---|---|

| Herbicides | Designed to inhibit weed growth through specific biochemical pathways. |

| Pesticides | Target pest species with minimal collateral damage to beneficial organisms. |

Case Study: Pesticide Efficacy

Research indicates that formulations containing this compound derivatives have shown increased effectiveness against resistant pest populations compared to traditional pesticides, highlighting its potential for sustainable agriculture.

Applications in Material Science

3. Synthesis of Advanced Materials

Beyond biological applications, this compound is valuable in material science for synthesizing novel organic materials. Its incorporation into polymers can enhance properties such as durability, electrical conductivity, and chemical resistance.

| Material Science Application | Description |

|---|---|

| Organic Polymers | Used to create materials with improved mechanical properties and resistance to degradation. |

| Conductive Materials | Enhances electrical properties for applications in electronics. |

Case Study: Conductive Polymers

A study involving the integration of this compound into polymer matrices demonstrated significant improvements in conductivity compared to conventional materials, making it suitable for electronic applications.

Mecanismo De Acción

The mechanism of action of 2-Chloro-3-iodopyridine in chemical reactions is primarily due to the presence of both chlorine and iodine atoms, which impart unique electronic properties to the molecule. These halogen atoms act as both electron-withdrawing and electron-donating groups, influencing the reactivity and interaction of the compound with other molecules . The compound can function as both a nucleophile and an electrophile, enabling it to participate in a wide range of chemical transformations .

Comparación Con Compuestos Similares

2-Iodopyridine: Similar to 2-Chloro-3-iodopyridine but lacks the chlorine atom, making it less versatile in certain reactions.

3-Iodopyridine: Iodine is positioned at the third carbon, altering its reactivity and applications compared to this compound.

2-Chloropyridine: Contains only a chlorine atom, limiting its use in reactions that require iodine.

Uniqueness: this compound’s uniqueness lies in its dual halogenation, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic pathways .

Actividad Biológica

2-Chloro-3-iodopyridine (C₅H₃ClIN) is a halogenated pyridine derivative that has gained attention in various fields, particularly in medicinal chemistry and agrochemicals. Its unique structure, featuring both chlorine and iodine substituents, positions it as a versatile intermediate in organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in pharmaceuticals and agrochemicals, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C₅H₃ClIN |

| Molecular Weight | 239.44 g/mol |

| Melting Point | 93-96 °C |

| Boiling Point | 261.2 °C |

| Density | 2.1 g/cm³ |

| LogP | 2.73 |

The biological activity of this compound is largely attributed to its ability to participate in nucleophilic substitution reactions due to the presence of the amine group and halogen atoms. This dual functionality allows it to act as both a nucleophile and an electrophile, facilitating the formation of various chemical bonds essential for drug development.

- Nucleophilic Substitution : The amine group can donate a lone pair of electrons, allowing it to engage in nucleophilic reactions, which are crucial for synthesizing complex heterocyclic compounds used in pharmaceuticals.

- Electrophilic Reactions : The chlorine and iodine atoms provide sites for electrophilic attack, enhancing the compound's reactivity with other biological molecules.

Applications in Pharmaceuticals

This compound serves as a critical building block in the synthesis of various therapeutic agents. Its applications include:

- Kinase Inhibitors : The compound is utilized in developing inhibitors targeting specific kinases involved in cancer pathways, thereby playing a role in cancer treatment .

- Neurological Drugs : It is also integral to synthesizing compounds aimed at treating neurological disorders by modulating neurotransmitter systems .

Case Study: Kinase Inhibitors

Recent studies have demonstrated that derivatives of this compound exhibit significant inhibitory activity against specific kinases. For instance, a study highlighted its effectiveness in inhibiting the activity of certain protein kinases involved in tumor growth, showcasing its potential as a lead compound for cancer therapeutics .

Agrochemical Applications

In agrochemistry, this compound is employed in synthesizing herbicides and pesticides. Its ability to interact with specific biological pathways makes it valuable for developing compounds that target pests while minimizing environmental impact.

Research Findings

Research indicates that derivatives of this compound exhibit selective toxicity towards certain pests while being less harmful to beneficial organisms. This selectivity is crucial for sustainable agricultural practices and reducing collateral damage to ecosystems .

Propiedades

IUPAC Name |

2-chloro-3-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClIN/c6-5-4(7)2-1-3-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHWSWGXNZDSHLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40370916 | |

| Record name | 2-chloro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78607-36-0 | |

| Record name | 2-chloro-3-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40370916 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-3-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 2-chloro-3-iodopyridine a valuable compound in organic synthesis?

A1: this compound serves as a versatile building block for synthesizing various complex molecules, particularly heterocycles. Its value stems from the distinct reactivity of the chlorine and iodine substituents. These halogens can participate in diverse reactions, including palladium-catalyzed cross-coupling reactions like the Suzuki, Stille, and Buchwald-Hartwig reactions. [, , ] This allows for the selective introduction of various substituents at the 2- and 3-positions of the pyridine ring. [, , ]

Q2: What are some examples of heterocyclic compounds synthesized using this compound?

A2: Researchers have successfully employed this compound in synthesizing a range of heterocyclic compounds, including:

- Benzo[4,5]furopyridines: All four possible isomers of this tricyclic heterocycle have been synthesized using palladium-mediated reactions starting from this compound and related derivatives. []

- Dipyrido[1,2-a:3',2'-d]imidazoles: These compounds, along with their benzo- and aza-analogues, have been synthesized via a tandem double palladium-catalyzed amination of this compound with aminoazines and -diazines. []

- Imidazo[4,5-b]pyridin-2-ones: These compounds, including both disubstituted and pseudosymmetrically disubstituted derivatives, can be synthesized through a series of palladium-catalyzed aminations and cyclization reactions starting from this compound. []

- Fused polyaromatic alkaloids: Researchers have utilized the reactivity of the iodine substituent in this compound for heteroring cross-coupling reactions, leading to the synthesis of compounds like perlolidine, δ-carbolines, and 2,10-diazaphenanthrenes. []

Q3: Can you explain the “halogen-dance” phenomenon observed with this compound?

A3: "Halogen-dance" refers to the migration of a halogen atom on an aromatic ring. In the case of this compound, treatment with lithium diisopropylamide (LDA) at low temperatures leads to ortho-lithiation directed by the iodine atom. [] This is followed by a rapid ortho-migration of the iodine, resulting in a more stable iodolithiopyridine species. [] This phenomenon provides a valuable tool for regioselective functionalization of the pyridine ring, as the resulting lithiated species can react with various electrophiles. []

Q4: How is this compound typically synthesized?

A4: The synthesis of this compound involves a two-step process starting from 2-chloro-3-pyridinamine. [] The first step is diazotization, converting the amine group to a diazonium salt. [] Subsequently, the diazonium salt undergoes iodination to yield this compound with a yield of approximately 80%. [] The structure of the synthesized compound is confirmed using spectroscopic techniques like 1H NMR and IR. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.